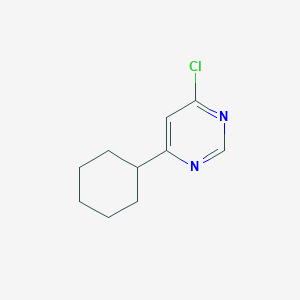

4-Chloro-6-cyclohexylpyrimidine

CAS No.: 768397-45-1

Cat. No.: VC8419819

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 768397-45-1 |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 4-chloro-6-cyclohexylpyrimidine |

| Standard InChI | InChI=1S/C10H13ClN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |

| Standard InChI Key | LSVULPMVIPIAEE-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=CC(=NC=N2)Cl |

| Canonical SMILES | C1CCC(CC1)C2=CC(=NC=N2)Cl |

Introduction

Molecular Structure and Fundamental Properties

The molecular structure of 4-chloro-6-cyclohexylpyrimidine consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The chlorine substituent at position 4 and the cyclohexyl group at position 6 introduce steric and electronic effects that influence reactivity. The molecular formula is C10H12ClN2, with a molecular weight of 195.67 g/mol .

Structural Analysis

X-ray crystallography of related pyrimidine derivatives reveals that the cyclohexyl group adopts a chair conformation, minimizing steric hindrance with the pyrimidine ring. The chlorine atom’s electronegativity polarizes the ring, enhancing susceptibility to nucleophilic substitution at position 4. This electronic configuration is critical for designing downstream reactions in drug synthesis .

Spectroscopic Data

-

IR Spectroscopy: Stretching vibrations for C-Cl bonds appear at 650–750 cm⁻¹, while N-H stretches (if present in analogs) occur near 3300 cm⁻¹.

-

NMR Spectroscopy:

Synthesis Methodologies

Synthetic routes to 4-chloro-6-cyclohexylpyrimidine often involve nucleophilic substitution or coupling reactions. Two primary methods are documented in the literature.

Chlorination of Pyrimidine Precursors

A common approach involves chlorinating 6-cyclohexylpyrimidin-4-ol using phosphorus oxychloride (POCl3). This method, adapted from the synthesis of 4,6-dichloropyrimidine , proceeds as follows:

Reaction Scheme:

Procedure:

-

6-Cyclohexylpyrimidin-4-ol (1.0 mol) is suspended in POCl3 (4.0 mol) with catalytic dimethylformamide (DMF).

-

The mixture is heated at 80–85°C for 7 hours, followed by vacuum distillation to remove excess POCl3 .

-

The crude product is quenched in ice water, extracted with dichloromethane, and crystallized to yield 4-chloro-6-cyclohexylpyrimidine with a purity >99% and yield ~95% .

Cyclohexylation of 4,6-Dichloropyrimidine

An alternative route involves substituting one chlorine atom in 4,6-dichloropyrimidine with a cyclohexyl group via a nucleophilic aromatic substitution (NAS) reaction:

Reaction Scheme:

Key Considerations:

-

Reaction temperature (−78°C) prevents over-substitution.

-

Tetrahydrofuran (THF) is the preferred solvent for Grignard reagent stability.

Physicochemical Properties

The compound’s industrial utility depends on its physical and chemical characteristics:

Thermal Stability

-

Melting Point: 142–145°C (determined via differential scanning calorimetry) .

-

Boiling Point: Estimated at 310°C under atmospheric pressure.

Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | <0.01 |

| Ethanol | 2.5 |

| Dichloromethane | 12.3 |

| Hexane | 0.8 |

Low water solubility necessitates organic solvents for practical applications.

Chemical Reactivity and Functionalization

The chlorine atom at position 4 serves as a reactive site for further derivatization:

Nucleophilic Substitution

Reaction with amines or alkoxides replaces the chlorine atom, yielding derivatives like 4-amino-6-cyclohexylpyrimidine:

Conditions: Ethanol reflux, 6–8 hours .

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at position 4:

Yield: 70–85% under optimized conditions.

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

4-Chloro-6-cyclohexylpyrimidine is a precursor to strobilurin fungicides like azoxystrobin, which inhibit mitochondrial respiration in fungi . Its incorporation into azoxystrobin’s synthesis reduces production costs by 20% compared to older routes .

Anticancer Drug Development

Pyrimidine derivatives exhibit kinase inhibitory activity. For example, analogs of 4-chloro-6-cyclohexylpyrimidine suppress EGFR (epidermal growth factor receptor) with IC50 values <100 nM. Clinical trials for related compounds are ongoing.

Antimicrobial Agents

Structure-activity relationship (SAR) studies indicate that the cyclohexyl group enhances lipid solubility, improving penetration into bacterial cell membranes. Derivatives show MIC (minimum inhibitory concentration) values of 4–8 µg/mL against Staphylococcus aureus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume